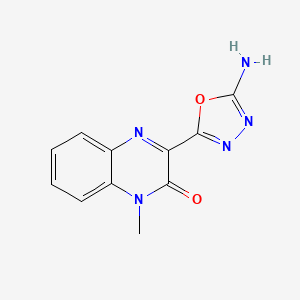![molecular formula C18H15N3O2S2 B4615868 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)
3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Descripción general
Descripción
3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.06056908 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Research has demonstrated the synthesis of various thiazole derivatives, including those related to 3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide, showcasing their potential in generating compounds with significant biological activities. For instance, the synthesis of biheterocyclic compounds involving thiazole derivatives has been shown to yield compounds with greater antifungal activity than reference drugs, indicating their potential as antifungal agents (Kamble, Latthe, & Badami, 2007). Similarly, the creation of new heterocyclic compounds incorporating a sulfamoyl moiety has been aimed at developing antimicrobial agents, with some compounds showing promising results against both bacterial and fungal strains (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial and Antitumor Evaluation
Several studies have evaluated the antimicrobial and antitumor activities of thiazole derivatives. For instance, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have been synthesized and showed promising antibacterial activities against various bacterial strains, including Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri (Lu, Zhou, Wang, & Jin, 2020). Additionally, the synthesis of 2-amino-1,3,4-oxadiazole derivatives has been explored, with some compounds exhibiting significant activity against Salmonella typhi, highlighting their potential as antibacterial agents (Salama, 2020).
Propiedades
IUPAC Name |
3-[(2-phenylsulfanylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c22-16(12-25-15-7-2-1-3-8-15)20-14-6-4-5-13(11-14)17(23)21-18-19-9-10-24-18/h1-11H,12H2,(H,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRDXGPQUHCCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(1-propyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B4615786.png)
![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)
![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)
![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)

![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)
![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)

